4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine

Medicinal Chemistry Kinase Inhibition Molecular Recognition

4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound comprising a pyrazolo[3,4-d]pyrimidine core substituted with a hydrazinyl group at the 4-position. This scaffold is recognized as a 'privileged structure' in medicinal chemistry, particularly for generating kinase inhibitors.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 51088-28-9
Cat. No. B11922795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine
CAS51088-28-9
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=NC=N2)NN
InChIInChI=1S/C5H6N6/c6-10-4-3-1-9-11-5(3)8-2-7-4/h1-2H,6H2,(H2,7,8,9,10,11)
InChIKeyNAGASGZGPPRZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 51088-28-9): A Key Hydrazino Intermediate for Kinase-Targeted Library Synthesis


4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound comprising a pyrazolo[3,4-d]pyrimidine core substituted with a hydrazinyl group at the 4-position [1]. This scaffold is recognized as a 'privileged structure' in medicinal chemistry, particularly for generating kinase inhibitors [2]. The compound is formally a hydrazone tautomer of allopurinol hydrazone and serves as a versatile intermediate for synthesizing diverse hydrazone and triazolo derivatives, enabling rapid library expansion for structure-activity relationship (SAR) studies . Its computed physicochemical properties include a molecular weight of 150.14 g/mol, an XLogP3-AA of -0.3, and a high hydrogen bonding capacity (3 donors, 5 acceptors), which distinguish it from the 4-hydroxy analog allopurinol [1].

Why Generic Substitution Fails: The Critical Role of the 4-Hydrazinyl Moiety in Reactivity and Target Profile


Substituting the 4-position substituent on the pyrazolo[3,4-d]pyrimidine core fundamentally alters the compound's reactivity and biological function, making in-class analogs non-interchangeable. Allopurinol (4-hydroxy derivative) is a potent xanthine oxidase (XOD) inhibitor (IC50 7.82 µM) used clinically for gout [1], while the 4-hydrazinyl analog is a much weaker XOD inhibitor, redirecting its biological profile toward kinase inhibition [2]. The 4-chloro derivative acts as an electrophilic intermediate for nucleophilic aromatic substitution, whereas the 4-hydrazinyl compound serves as a nucleophilic building block for hydrazone formation, enabling distinct synthetic pathways . Furthermore, the enhanced hydrogen bonding capacity of the hydrazinyl group (3 HBD, 5 HBA) compared to allopurinol (2 HBD, 3 HBA) alters key interactions within kinase ATP-binding pockets, directly affecting target selectivity [3]. These physicochemical and functional divergences mean that procurement decisions must be based on the specific synthetic or screening objective.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for 4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine


Enhanced Hydrogen Bonding Capacity Versus Allopurinol: Implications for Kinase ATP-Pocket Interactions

The 4-hydrazinyl derivative possesses 3 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), compared to allopurinol (4-hydroxy analog) which has only 2 HBD and 3 HBA [1]. This increased hydrogen bonding capacity, combined with a less negative XLogP3-AA (-0.3 vs. -0.7 for allopurinol), enhances the potential for forming critical interactions within kinase ATP-binding pockets, a key determinant of inhibitor potency and selectivity [1].

Medicinal Chemistry Kinase Inhibition Molecular Recognition

Synthetic Utility: Hydrazone Formation Enables Nanomolar Kinase Inhibitor Generation

The 4-hydrazinyl group readily condenses with aromatic aldehydes to form hydrazone derivatives under mild conditions (DMF, room temperature), a reactivity not available to 4-chloro, 4-amino, or 4-hydroxy analogs . This synthetic step has been used to generate [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones that inhibit glycogen synthase kinase-3 (GSK-3) with IC50 values as low as 3.98 nM, demonstrating the pharmacophoric value of the hydrazone linkage [1].

Synthetic Chemistry Kinase Inhibitors GSK-3

Divergent Xanthine Oxidase Inhibition Profile: Redirecting from Allopurinol's Primary Target

Allopurinol is a potent xanthine oxidase (XOD) inhibitor (IC50 = 7.82 µM), which limits its utility in oncology programs where XOD inhibition is an undesired off-target effect [1]. Studies on allopurinol derivatives demonstrate that structural modifications at the 4-position can significantly attenuate XOD inhibitory activity while introducing anticancer potency [2]. The 4-hydrazinyl analog, by replacing the critical hydroxyl group, is expected to exhibit minimal XOD inhibition based on established structure-activity relationships, thereby providing a cleaner pharmacological profile for kinase-targeted applications [2].

Xanthine Oxidase Allopurinol Derivatives Target Selectivity

Cytotoxic Potency of Hydrazone Derivatives Against MCF-7 Breast Adenocarcinoma Cells

Pyrazolo[3,4-d]pyrimidine derivatives containing hydrazone linkages at the 4-position have demonstrated significant antiproliferative activity against human breast adenocarcinoma MCF-7 cells [1]. A representative hydrazone derivative (compound 7e) exhibited an IC50 of 7.60 µM, demonstrating superior potency compared to the reference drug cisplatin (IC50 = 13.29 µM) [1]. This suggests that the 4-hydrazinyl compound serves as a critical precursor for generating anticancer agents with enhanced activity over clinical benchmarks.

Anticancer Activity Breast Cancer Cytotoxicity

Optimal Research and Industrial Application Scenarios for 4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine


Kinase Inhibitor Library Synthesis via Hydrazone Diversification

The 4-hydrazinyl compound is ideally suited for generating focused kinase inhibitor libraries through condensation with diverse aromatic aldehydes. This single-step reaction yields hydrazone-linked products that have demonstrated nanomolar potency against GSK-3 (IC50 as low as 3.98 nM) [1]. Medicinal chemistry teams can rapidly explore SAR around the hydrazone aryl ring, a strategy validated by the discovery of GSK-3 inhibitors in the low nanomolar range [1].

Synthesis of Triazolo-Pyrazolopyrimidine Scaffolds for Xanthine Oxidase Inhibitor Development

The hydrazinyl group can be cyclized with triethyl orthoformate, acetic anhydride, or carbon disulfide to form fused triazolo derivatives . This synthetic route was employed to generate pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones, a new class of XOD inhibitors several hundred times more potent than allopurinol [2]. The 4-hydrazinyl intermediate is therefore a critical starting point for developing next-generation XOD inhibitors with enhanced potency.

Anticancer Lead Generation with Attenuated Xanthine Oxidase Activity

Allopurinol derivatives with modified 4-position substituents have shown potent cytotoxicity against hepatoma carcinoma cells (IC50 values of 25.5 and 35.2 µM against BEL-7402 and SMMC-7221) with significantly reduced XOD inhibition [3]. The 4-hydrazinyl compound provides a structurally distinct starting point for optimizing anticancer activity while minimizing off-target XOD effects, a crucial advantage over allopurinol itself [3].

Building Block for CDK Inhibitor Design

The pyrazolo[3,4-d]pyrimidine scaffold has been successfully used to replace the purine core of the known CDK inhibitor roscovitine, creating novel CDK-targeting chemotypes [4]. The 4-hydrazinyl group facilitates further functionalization through hydrazone formation or cyclization, enabling structure-based design of highly selective CDK inhibitors as described by Ibrahim et al. .

Quote Request

Request a Quote for 4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.